Cyclopropane-1,1,2-tricarboxylic acid

Description

Significance of Cyclopropane (B1198618) Carboxylic Acids in Chemical and Biochemical Sciences

Cyclopropane carboxylic acids are a class of organic compounds that have garnered considerable attention across various scientific disciplines. The inherent strain of the three-membered cyclopropane ring imparts unique chemical and physical properties to these molecules, making them valuable building blocks in organic synthesis and key components in biologically active compounds. acs.orgresearchgate.net

In the realm of chemical sciences, the cyclopropane moiety can influence the reactivity and conformation of molecules. acs.org Their derivatives are employed in the synthesis of more complex chemical structures, including natural products and pharmaceuticals. nih.govnih.gov The rigid framework of the cyclopropane ring can also be used to create specific stereochemical arrangements, which is crucial in the design of targeted molecules.

From a biochemical perspective, cyclopropane carboxylic acids are found in a variety of natural products and have been investigated for their physiological effects. For instance, 1-aminocyclopropane-1-carboxylic acid (ACC) is a well-known precursor to the plant hormone ethylene (B1197577), playing a vital role in plant growth and development. ffhdj.com Other derivatives have been studied as potential inhibitors of enzymes, highlighting their importance in medicinal chemistry and drug discovery. ffhdj.com The incorporation of a cyclopropane ring into a drug candidate can enhance its metabolic stability and binding affinity to biological targets. nih.gov

Historical Context of Cyclopropane-1,1,2-tricarboxylic Acid Research

The history of cyclopropane chemistry dates back to the late 19th century, with the pioneering work of William Henry Perkin. acs.orgscripps.edu In 1884, Perkin reported the first synthesis of a cyclopropane derivative, laying the groundwork for the study of this unique class of cyclic compounds. acs.orgscripps.edu His early investigations into the synthesis of small carbon rings were fundamental to the development of modern organic chemistry. wikipedia.orgscienceandindustrymuseum.org.uk

Research specifically into this compound appears to be limited, with much of the foundational work on polysubstituted cyclopropanes being conducted in the late 19th and early 20th centuries. While detailed studies on this specific isomer are scarce in readily accessible modern literature, early reports from that era laid the groundwork for understanding the synthesis and stereochemistry of such compounds.

The challenges in synthesizing and separating polysubstituted cyclopropanes with specific stereoisomers, such as the cis and trans forms of this compound, would have been a significant focus of early research. The development of new synthetic methodologies and analytical techniques over the decades has enabled more detailed investigation of such complex molecules, although this compound itself has not been a major focus of contemporary research compared to other cyclopropane derivatives.

Structure

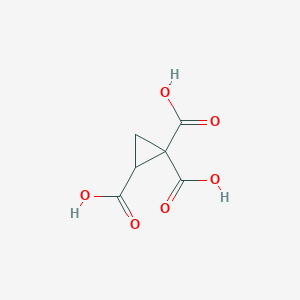

2D Structure

3D Structure

Properties

IUPAC Name |

cyclopropane-1,1,2-tricarboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O6/c7-3(8)2-1-6(2,4(9)10)5(11)12/h2H,1H2,(H,7,8)(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKXAGRCDGMWYRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(C(=O)O)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90282136 | |

| Record name | cyclopropane-1,1,2-tricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90282136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

702-90-9 | |

| Record name | NSC24681 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24681 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | cyclopropane-1,1,2-tricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90282136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Cyclopropane 1,1,2 Tricarboxylic Acid and Its Derivatives

Direct Synthesis Approaches

Direct synthesis methods provide pathways to Cyclopropane-1,1,2-tricarboxylic acid by assembling the molecule from precursors that already contain carboxylic acid functionalities or can be easily converted to them.

One-Step Procedures from Substituted Carboxylic Acids

Modern synthetic chemistry offers advanced one-step procedures for creating cyclopropane (B1198618) rings directly from carboxylic acids. One such method is a photoredox-catalyzed radical-polar crossover cyclopropanation. nih.govsemanticscholar.org This process allows for the direct conversion of a wide array of readily available carboxylic acids into structurally diverse cyclopropanes. nih.gov The reaction typically involves the irradiation of a mixture containing the carboxylic acid, a suitable chloroalkyl alkene, and a photocatalyst. nih.gov

The proposed mechanism begins with the photocatalyst, activated by visible light, oxidizing a carboxylate to a carboxyl radical. semanticscholar.org This radical then extrudes carbon dioxide to generate a carbon-centered radical, which adds to an electron-deficient alkene. semanticscholar.org The resulting radical intermediate is then reduced by the photocatalyst in a single-electron transfer (SET) event, forming a carbanion. semanticscholar.org This carbanion subsequently undergoes a rapid intramolecular polar cyclization to form the cyclopropane ring. semanticscholar.org The mild conditions and high functional group tolerance make this a valuable method for late-stage diversification of complex molecules. nih.govsemanticscholar.org

Hydrolysis of Ester Precursors, e.g., Trimethyl Cyclopropane-1,2,3-tricarboxylate

A common and straightforward method for obtaining carboxylic acids is the hydrolysis of their corresponding ester precursors. For the synthesis of cyclopropane tricarboxylic acids, a precursor such as Trimethyl cyclopropane-1,2,3-tricarboxylate can be used. nist.gov The hydrolysis is typically carried out via saponification, which involves treating the ester with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in an aqueous or alcoholic solution.

This process cleaves the ester linkages, forming the corresponding carboxylate salts. The reaction mixture is then acidified with a strong mineral acid, like hydrochloric acid, to protonate the carboxylate ions and yield the final this compound. orgsyn.org This two-step procedure of saponification followed by acidification is a fundamental and widely used technique in organic synthesis for converting esters to carboxylic acids. youtube.comrsc.org

Reactions of α-Halocarboxylic Acids with Malonic Acid Derivatives under Basic Conditions

The formation of a cyclopropane ring substituted with carboxyl groups can be achieved through the reaction of a malonic acid derivative with a 1,2-dihalo compound under basic conditions. orgsyn.orggoogle.com This method, a variation of the malonic ester synthesis, is a classic example of a Michael-Initiated Ring Closure (MIRC) reaction. researchgate.net

The process begins with the deprotonation of a malonic ester, such as diethyl malonate, by a base to form a stabilized enolate. youtube.com This nucleophilic enolate then reacts with a 1,2-dihaloalkane (e.g., 1,2-dibromoethane). The initial reaction is an S(_N)2 substitution where the enolate displaces one of the halogen atoms. youtube.com Following this initial alkylation, a second deprotonation occurs at the α-carbon, creating a new enolate that undergoes an intramolecular S(_N)2 reaction, displacing the second halogen atom and closing the three-membered ring. youtube.com The resulting cyclopropane-1,1-dicarboxylic ester can then be hydrolyzed to the diacid. orgsyn.org By choosing appropriately substituted halo-compounds and malonic derivatives, this method can be adapted to synthesize tricarboxylic acid derivatives.

| Reactant 1 | Reactant 2 | Key Reagents | Product Type |

|---|---|---|---|

| Malonic Acid Derivative (e.g., Diethyl malonate) | 1,2-Dihalo Compound (e.g., 1,2-Dibromoethane) | Base (e.g., Sodium ethoxide, Sodium hydroxide) | Cyclopropane-1,1-dicarboxylic acid derivative |

Cyclopropanation Strategies in Tricarboxylic Acid Synthesis

Cyclopropanation strategies involve the formation of the three-membered ring as a key step, starting from unsaturated precursors that already contain the desired carboxylate functionalities.

Corey-Chaykovsky Reactions and Related Sulfur Ylide Chemistry

The Corey-Chaykovsky reaction is a powerful tool for the synthesis of cyclopropanes from α,β-unsaturated carbonyl compounds. wikipedia.orgnrochemistry.com This reaction utilizes a sulfur ylide, such as dimethyloxosulfonium methylide or dimethylsulfonium methylide, which is typically generated in situ by deprotonating the corresponding sulfonium (B1226848) salt with a strong base. organic-chemistry.org

In the context of synthesizing cyclopropane tricarboxylic acid derivatives, the reaction would start with an electron-deficient alkene substituted with three ester groups. The sulfur ylide acts as a nucleophile and adds to the β-carbon of the α,β-unsaturated system in a conjugate addition (1,4-addition). nrochemistry.comorganic-chemistry.org This addition forms a resonance-stabilized enolate intermediate. vaia.com The reaction then proceeds via an intramolecular nucleophilic substitution, where the enolate attacks the carbon atom bearing the sulfonium group, which acts as an excellent leaving group (departing as dimethyl sulfoxide (B87167) or dimethyl sulfide), thereby forming the cyclopropane ring. vaia.comalfa-chemistry.com The reaction is known for its high stereochemical control and is indispensable in constructing strained three-membered rings. wikipedia.orgalfa-chemistry.com

| Substrate | Reagent | Typical Base | Product |

|---|---|---|---|

| α,β-Unsaturated Ester (Enone) | Sulfur Ylide (e.g., Dimethyloxosulfonium methylide) | NaH, n-BuLi, KOt-Bu | Cyclopropane Derivative |

1,3-Dipolar Cycloaddition Reactions

Another effective strategy for cyclopropanation is through a 1,3-dipolar cycloaddition reaction, often followed by an elimination step. wikipedia.orgorganic-chemistry.org A common approach involves the reaction of an alkene with diazomethane (B1218177) (CH(_2)N(_2)) to form a pyrazoline intermediate. enamine.net Diazomethane acts as the 1,3-dipole, and an alkene appropriately substituted with carboxylate groups serves as the dipolarophile. youtube.com

The initial [3+2] cycloaddition reaction produces a Δ¹-pyrazoline, which is often unstable and may isomerize to the more stable Δ²-pyrazoline. enamine.netorganic-chemistry.org The pyrazoline ring can then be decomposed either through photolysis (irradiation with UV light) or thermolysis (heating) to extrude molecular nitrogen (N(_2)). researchgate.netresearchgate.net This loss of nitrogen is a concerted process that results in the formation of the cyclopropane ring. The stability of the initial pyrazoline product depends on the structure of the starting alkene. enamine.net This two-step sequence provides a reliable method for converting a carbon-carbon double bond into a cyclopropane ring.

Atom Transfer Radical Addition (ATRA) Methodologies

Atom Transfer Radical Addition (ATRA) represents a powerful and atom-economical method for the formation of carbon-carbon bonds. nih.gov This methodology can be conceptually applied to the synthesis of this compound derivatives through a consecutive radical addition and cyclization sequence. The key strategy involves the generation of a radical species from a polyhalogenated precursor, its addition to a suitably activated alkene, and subsequent intramolecular ring closure.

A plausible approach would involve the reaction of an α-halo-malonic ester derivative with an acrylate (B77674). For instance, the photoredox-catalyzed ATRA of diethyl 2-bromomalonate to an acrylate ester could be envisioned. nih.gov The reaction, initiated by a photocatalyst such as Ir[(dF(CF3)ppy)2(dtbbpy)]PF6, would generate a carbon-centered radical on the malonate derivative. This radical would then add to the acrylate, forming an intermediate radical species which, after a subsequent atom transfer step and dehydrohalogenation, could potentially lead to a cyclopropane structure. However, controlling the subsequent cyclization to form the desired 1,1,2-trisubstituted pattern is a significant challenge, with intermolecular polymerization and other side reactions being competitive pathways.

An alternative ATRA-based approach involves a radical addition-polar cyclization cascade. nih.gov In this scenario, a radical is generated from a carboxylic acid precursor and adds to an alkene bearing an appropriately positioned leaving group. For the synthesis of a this compound derivative, one might consider the reaction of a radical derived from a malonic acid half-ester with an α-halo-acrylate. The initial radical addition would be followed by a single-electron transfer (SET) to form a carbanion, which would then undergo intramolecular nucleophilic substitution to close the cyclopropane ring. The feasibility of this approach would heavily depend on the rates of the competing reaction pathways.

Table 1: Proposed Reactants for ATRA Synthesis of this compound Derivatives

| Radical Precursor (Ester) | Alkene Acceptor (Ester) | Proposed Product (Ester) |

| Diethyl 2-bromomalonate | Ethyl acrylate | Triethyl cyclopropane-1,1,2-tricarboxylate |

| Diethyl 2-iodomalonate | Methyl methacrylate | 1,1-Diethyl 2-methyl cyclopropane-1,1,2-tricarboxylate |

This table presents hypothetical reaction components based on established ATRA principles.

Cyclopropylation Reactions with Trihalides

The synthesis of cyclopropane-1,1-dicarboxylic acid from diethyl malonate and 1,2-dibromoethane (B42909) is a well-established procedure that proceeds via a double nucleophilic substitution. orgsyn.org A logical extension of this methodology to synthesize this compound would involve the reaction of a malonic ester derivative with a trihalide precursor.

A potential synthetic route could employ the reaction of diethyl malonate with a 1,1,2-trihaloethane, such as 1,1,2-trichloroethane, in the presence of a strong base. The base would deprotonate the diethyl malonate to form a nucleophilic enolate. This enolate could then displace one of the halide atoms from the trihaloethane. A subsequent intramolecular deprotonation and cyclization would lead to the formation of the cyclopropane ring. The third carboxyl group would need to be introduced, potentially by carboxylation of an intermediate carbanion or by using a starting material already containing three ester groups.

A more direct, albeit challenging, approach would be the reaction of a carbanion derived from a tri-ester precursor with a dihaloalkane. For example, the reaction of triethyl methanetricarboxylate with 1,2-dibromoethane in the presence of a suitable base could theoretically yield triethyl cyclopropane-1,1,2-tricarboxylate. However, the steric hindrance and electronic properties of the tri-ester starting material would likely pose significant hurdles.

Table 2: Proposed Reactants for Cyclopropylation with Trihalides

| Malonate Derivative (Ester) | Trihalide Reagent | Base | Proposed Product (Ester) |

| Diethyl malonate | 1,1,2-Trichloroethane | Sodium ethoxide | Triethyl cyclopropane-1,1,2-tricarboxylate |

| Di-tert-butyl malonate | 1,1,2-Tribromoethane | Potassium tert-butoxide | 1,1-Di-tert-butyl 2-ethyl cyclopropane-1,1,2-tricarboxylate |

This table outlines hypothetical reaction schemes based on the principles of malonic ester cyclopropylation.

Stereochemical Control and Regioselectivity in Synthetic Routes

Achieving stereochemical and regiochemical control in the synthesis of a polysubstituted cyclopropane like this compound is of paramount importance, as the biological activity of such molecules is often highly dependent on their stereochemistry. nih.govacs.org

In the context of the proposed ATRA methodologies, the stereochemistry of the final product would be influenced by the facial selectivity of the initial radical addition to the alkene and the subsequent ring-closing step. The use of chiral catalysts or auxiliaries could potentially induce enantioselectivity. The diastereoselectivity would be governed by the steric and electronic interactions between the substituents during the transition state of the cyclization. For instance, in radical addition-polar cyclization cascades, high diastereoselectivity with respect to vicinal substituents on the cyclopropane ring has been observed. nih.gov

For the cyclopropylation reactions with trihalides, the stereochemistry is established during the intramolecular nucleophilic substitution. The relative orientation of the substituents would be dictated by the transition state geometry of the ring closure, which is influenced by steric hindrance and torsional strain. The formation of the thermodynamically more stable trans-isomer is often favored. The use of chiral phase-transfer catalysts could be explored to achieve enantiocontrol in these reactions.

The regioselectivity in these synthetic routes is determined by the nature of the starting materials. In the ATRA approach, the regiochemistry of the initial radical addition to the activated alkene is generally well-controlled, with the radical adding to the β-position of the electron-withdrawing group. In the cyclopropylation with malonic esters, the 1,1-dicarboxylate substitution pattern is inherently defined by the starting malonate.

Chemical Reactivity and Transformation Pathways

Fundamental Reaction Mechanisms of Tricarboxylic Acid Moieties

The chemistry of cyclopropane-1,1,2-tricarboxylic acid is largely characterized by the reactions of its carboxyl groups. These functional groups can undergo a variety of transformations common to carboxylic acids.

The carboxyl groups of this compound can be reduced to primary alcohols. This transformation typically requires powerful reducing agents such as lithium aluminum hydride (LiAlH₄). The reduction proceeds via a nucleophilic acyl substitution mechanism where a hydride ion attacks the carbonyl carbon. Given the presence of three carboxyl groups, controlling the stoichiometry of the reducing agent can, in principle, allow for selective reduction, although achieving high selectivity can be challenging. The reverse of the oxidative TCA cycle, known as the reductive tricarboxylic acid (rTCA) cycle, involves the reduction of carboxylic acids to form cellular organic compounds from carbon dioxide. ontosight.ai

Nucleophilic acyl substitution is a cornerstone of carboxylic acid reactivity. masterorganicchemistry.com The hydroxyl group of a carboxylic acid is a poor leaving group, but its reactivity can be enhanced by protonation under acidic conditions. libretexts.org This allows nucleophiles like alcohols to attack the carbonyl carbon, leading to the formation of esters in a process known as Fischer esterification. youtube.com

Alternatively, the carboxyl group can be converted into a more reactive derivative, such as an acid chloride, using reagents like thionyl chloride (SOCl₂). libretexts.orglibretexts.org These activated derivatives react readily with a wide range of nucleophiles (alcohols, amines, etc.) to form esters, amides, and other derivatives. youtube.comlibretexts.org If the carboxyl groups are first converted to esters, they can undergo transesterification by reacting with another alcohol in the presence of an acid or base catalyst. youtube.com

Table 1: Summary of Fundamental Reaction Mechanisms

| Reaction Type | Reagents/Conditions | Product(s) | Mechanism Highlights |

|---|---|---|---|

| Oxidation | Strong oxidizing agents, heat | Ring-opened products, CO₂, H₂O | Oxidative cleavage and decarboxylation. |

| Reduction | LiAlH₄, followed by H₃O⁺ | Cyclopropane-1,1,2-trimethanol | Nucleophilic attack by hydride on the carbonyl carbon. |

| Esterification (Fischer) | Alcohol (R'OH), Acid catalyst (e.g., H₂SO₄) | Triester | Protonation of carbonyl oxygen activates it for nucleophilic attack by alcohol. libretexts.org |

| Acid Chloride Formation | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | Triacyl chloride | Hydroxyl group is converted into a better leaving group. libretexts.org |

| Amide Formation (from Acid Chloride) | Amine (R'NH₂) | Triamide | Nucleophilic acyl substitution on the highly reactive acid chloride. |

| Transesterification | Alcohol (R''OH), Acid/Base catalyst | New Triester | Exchange of the alkoxy group of an ester. youtube.com |

Anhydride (B1165640) Formation and Subsequent Transformations

Dicarboxylic acids can form cyclic anhydrides upon heating, and this principle can be applied to this compound. The two carboxyl groups on the same carbon atom (the gem-dicarboxylic moiety) or adjacent carbons can undergo intramolecular dehydration to form a cyclic anhydride. This process is often facilitated by heating or by using a dehydrating agent like acetic anhydride or a carbodiimide (B86325). libretexts.org The formation of a five-membered anhydride ring from the 1,2-dicarboxylic acid groups is plausible.

These anhydrides are reactive intermediates themselves. They are more electrophilic than the corresponding carboxylic acids and readily undergo nucleophilic acyl substitution. libretexts.org Reaction with nucleophiles such as alcohols or amines will open the anhydride ring to yield an ester-acid or an amide-acid, respectively. This provides a pathway to selectively functionalize two of the carboxyl groups.

Decarboxylation Processes and Stereochemical Implications

The gem-dicarboxylic acid structure at the C1 position of this compound is analogous to malonic acid. Such structures are known to undergo decarboxylation upon heating. lookchem.com The mechanism typically involves the formation of a cyclic transition state, leading to the loss of one molecule of carbon dioxide and the formation of an enol intermediate, which then tautomerizes to the final product. youtube.com

Heating this compound would likely cause the loss of one of the C1 carboxyl groups to yield cis- or trans-cyclopropane-1,2-dicarboxylic acid. The stereochemical outcome at C1 is lost as the carbon becomes prochiral before being protonated. The relative stereochemistry between the C1 and C2 positions would depend on the conditions and the stability of the intermediates. Further heating at higher temperatures could induce decarboxylation of the remaining carboxyl groups, potentially leading to cyclopropanecarboxylic acid, although this would require more forcing conditions. lookchem.com

Advanced Derivatization Strategies for Research Applications

For research purposes, particularly in fields like medicinal chemistry and materials science, the controlled modification of this compound is crucial. Advanced derivatization strategies focus on creating specific esters, amides, or other functional groups to modulate the molecule's properties or to incorporate it into larger molecular frameworks.

One key strategy involves the selective protection and activation of the carboxyl groups. For instance, two of the carboxyl groups could be converted into a cyclic anhydride as discussed, allowing the third group to be modified independently.

For analytical applications, derivatization is used to enhance detectability. For example, carboxylic acids in metabolic studies are often converted to esters or other derivatives to improve their volatility for gas chromatography or their ionization efficiency for mass spectrometry. nih.gov A strategy using N-methyl-2-phenylethanamine with a carbodiimide co-reagent has been developed for the selective derivatization of di- and tri-carboxylic acids, enabling sensitive analysis by liquid chromatography-mass spectrometry. nih.gov

Furthermore, modern synthetic methods like photoredox catalysis can utilize carboxylic acids as radical precursors. nih.gov The decarboxylation of one of the acid groups on this compound could generate a cyclopropyl (B3062369) radical, which can then participate in various carbon-carbon bond-forming reactions, opening up pathways to novel and complex cyclopropane-containing molecules. nih.gov

Lack of Specific Research Hinders Detailed Analysis of this compound Reactivity

Similarly, information regarding the functionalization of this compound for the development of biochemical probes and its application in biochemical assays is not specifically documented. Research on analogous compounds, such as trans-cyclopropane-1,2-dicarboxylic acid, has shown the potential for cyclopropane (B1198618) derivatives to be modified for such purposes. These related studies demonstrate that the cyclopropane scaffold can be a valuable component in the design of molecules for biological investigation. However, direct extrapolation of these findings to this compound is not scientifically rigorous without specific experimental evidence.

The absence of dedicated research on this compound limits a detailed discussion of its specific reaction conditions, yields, and the properties of its derivatives. General methodologies for the esterification of carboxylic acids, often involving reaction with an alcohol in the presence of an acid catalyst, and amidation, typically achieved by reacting the carboxylic acid with an amine, are well-established. It is plausible that this compound could be converted to its corresponding esters and amides under standard conditions, which would serve to modify its structure and physicochemical properties.

Furthermore, the functionalization of molecules for use as biochemical probes often involves the introduction of reporter groups, such as fluorescent tags or biotin (B1667282) moieties, to one or more of the carboxylic acid groups. Such modifications would theoretically allow for the tracking and detection of the molecule in biological systems. However, without specific studies on this compound, any discussion of its use in biochemical assays remains speculative.

Structural Features and Conformational Analysis in Research Contexts

Cyclopropane (B1198618) Ring Strain and its Influence on Molecular Architecture

Ring strain in the cyclopropane ring of the title compound is a combination of angle strain and torsional strain. libretexts.org This strain results in weaker carbon-carbon bonds and higher reactivity compared to acyclic alkanes or larger cycloalkanes like cyclohexane. utexas.edu The total ring strain for the parent cyclopropane is approximately 115 kJ/mol (27.5 kcal/mol). libretexts.org

| Cycloalkane | Total Ring Strain (kJ/mol) | Ring Strain per CH₂ Group (kJ/mol) |

|---|---|---|

| Cyclopropane | 115 | 38.3 |

| Cyclobutane (B1203170) | 110 | 27.5 |

| Cyclopentane | 26 | 5.2 |

| Cyclohexane | 0 | 0 |

The most significant contributor to the ring strain in the cyclopropane core is angle strain, also known as Baeyer strain. masterorganicchemistry.com The carbon atoms in the ring are sp³-hybridized and would ideally have bond angles of 109.5° to maximize orbital overlap and bond strength. wikipedia.org However, the geometric constraints of the three-membered ring force the internal C-C-C bond angles to be 60°. dalalinstitute.com This severe deviation from the ideal tetrahedral angle leads to inefficient orbital overlap and a substantial increase in the molecule's potential energy. libretexts.orgmasterorganicchemistry.com

In addition to angle strain, the cyclopropane ring experiences considerable torsional strain, also called Pitzer strain. wikipedia.org Because the three carbon atoms of the ring are necessarily coplanar, the substituents on adjacent carbon atoms are held in a fully eclipsed conformation. utexas.edulibretexts.org This arrangement forces the electron clouds of the bonds on neighboring carbons into close proximity, resulting in repulsive interactions that further destabilize the molecule. libretexts.orgmasterorganicchemistry.com Unlike larger rings such as cyclobutane or cyclopentane, the cyclopropane ring lacks the flexibility to pucker or twist to alleviate this torsional strain. libretexts.orgpressbooks.pub

To accommodate the acute 60° internuclear bond angles, the carbon-carbon sigma bonds in the cyclopropane ring cannot be formed by the direct, head-on overlap of sp³ hybrid orbitals. acs.org Instead, the orbitals overlap at an angle, with the region of maximum electron density located outside the direct line connecting the carbon nuclei. acs.orgwikipedia.org These bonds are commonly referred to as "bent bonds" or "banana bonds". dalalinstitute.comlibretexts.org

This inefficient overlap results in C-C bonds that are significantly weaker and more reactive than typical alkane C-C bonds. libretexts.org The bond strength in cyclopropane is approximately 255 kJ/mol, compared to 370 kJ/mol for an open-chain propane (B168953) molecule. pressbooks.pub While the internuclear angle is 60°, the actual interorbital angle of the bent bonds is calculated to be around 104°. dalalinstitute.comwikipedia.org This unique bonding arrangement is a direct consequence of the ring's high angle strain.

Conformational Isomerism of Cyclopropane-1,1,2-tricarboxylic Acid and its Derivatives

The cyclopropane ring is conformationally rigid. libretexts.org With only three vertices, the carbon atoms define a plane, and there is no rotational freedom around the C-C bonds of the ring. libretexts.org Consequently, the conformational analysis of this compound does not involve ring puckering, but rather the spatial orientation of its three carboxylic acid substituents.

Research on the synthesis and characterization of this compound has utilized theoretical ab initio calculations to determine the molecule's most stable structure. lookchem.com These studies focus on the rotational conformations (rotamers) of the carboxyl groups around the single bonds connecting them to the cyclopropane ring. The preferred conformation will be the one that minimizes steric hindrance and intramolecular hydrogen bonding between the carboxyl groups.

Stereochemical Considerations and their Impact on Molecular Interactions

Stereochemistry is a critical aspect of the molecular architecture of this compound. The C2 carbon atom, which is bonded to a hydrogen atom, two ring carbons, and a carboxylic acid group, is a stereogenic center. This means the molecule is chiral and can exist as a pair of non-superimposable mirror images, or enantiomers.

The rigid and well-defined spatial arrangement of the functional groups on the cyclopropane scaffold is a key feature that has been exploited in the design of various biologically active molecules. lookchem.com For instance, derivatives of cyclopropane dicarboxylic acids have been used as rigid probes to investigate the binding sites of enzymes and receptors. tandfonline.com The specific three-dimensional orientation of the carboxyl groups in this compound would similarly govern its ability to engage in specific intermolecular interactions, such as hydrogen bonding and electrostatic interactions, with biological targets or other molecules. The trans-isomer of a related compound, cyclopropane-1,2-dicarboxylic acid, is known to exhibit enantiomorphism. doubtnut.com

Theoretical and Computational Investigations

Quantum Chemical Approaches for Molecular Elucidation

Quantum chemical methods are fundamental to computing the electronic structure and energy of molecules. These approaches solve, or approximate solutions to, the Schrödinger equation, providing deep insights into molecular stability, geometry, and spectroscopic properties.

Ab initio and Density Functional Theory (DFT) are two of the most important pillars of modern computational chemistry. Ab initio methods derive results directly from first principles without the inclusion of experimental data. For Cyclopropane-1,1,2-tricarboxylic acid, ab initio calculations have been performed to determine its structural parameters and conformational stabilities. researchgate.net These calculations have utilized various basis sets, extending up to 6-311++G(d,p) with full electron correlation considered by the second-order Møller-Plesset perturbation method (MP2), to achieve a high level of theoretical accuracy. researchgate.net Such computations are crucial for assigning vibrational modes observed in spectroscopy and for determining the most stable three-dimensional structure of the compound. researchgate.net

DFT, on the other hand, is a method that calculates the electronic structure based on the electron density, which is a function of only three spatial coordinates. This approach is often more computationally efficient than high-level ab initio methods, making it suitable for larger systems while still providing high accuracy. For molecules containing cyclopropane (B1198618) rings, DFT is widely used to investigate reaction mechanisms and activation energies.

Table 1: Summary of Quantum Chemical Approaches Applied to this compound

| Computational Method | Basis Set | Application | Reference |

| Ab initio (MP2) | Up to 6-311++G(d,p) | Determination of structural parameters and conformational stability. | researchgate.net |

| Theoretical Calculations | Not specified | Assignment of vibrational modes. | researchgate.net |

The conformational energy landscape of a molecule describes the potential energy as a function of its atomic coordinates, specifically its dihedral angles. Exploring this landscape is crucial for identifying the most stable low-energy conformations (conformers) and the energy barriers that separate them.

For this compound, ab initio calculations have been employed to explore its conformational space. researchgate.net A significant finding from these theoretical studies is the prediction that the syn conformer is the most stable arrangement. researchgate.net This prediction, however, was noted to be at variance with experimental results, highlighting the importance of using computational data in conjunction with empirical evidence. researchgate.net The discrepancy can stimulate further investigation into solvent effects or limitations of the theoretical models used. Mapping the energy landscape helps to understand the molecule's flexibility and the populations of different conformers at thermal equilibrium.

Computational Analysis of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for mapping the detailed pathways of chemical reactions. By calculating the energies of reactants, products, and intermediate structures, chemists can determine the feasibility of a proposed mechanism. A critical aspect of this analysis is the identification of transition states—the highest energy point along the reaction coordinate—which allows for the calculation of the activation energy barrier for the reaction.

While specific reaction mechanisms originating from this compound are not extensively detailed in the literature, computational methods have been used to probe mechanisms that form related compounds. For instance, the formation of 1,2,3-cyclopropane tricarboxylic acid triethyl ester has been proposed as a product in an electrocatalytic cycle. researchgate.netresearchgate.net The mechanism was investigated using cyclic voltammetry and supported by digital simulations to estimate the rate constants of various chemical steps. researchgate.net Such studies exemplify how computational analysis can validate proposed reaction pathways involving complex cyclopropane derivatives. The search for transition states on the potential energy surface is key to understanding reaction kinetics and selectivity.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of the dynamic behavior of a system, including conformational changes, interactions with surrounding molecules like solvents, and the time-dependent properties of the molecule.

While specific MD simulation studies on this compound are not prominent in the available literature, this technique is widely applied to other small carboxylic acids to understand their behavior in solution. nih.govchemrxiv.orgrsc.orgresearchgate.net An MD simulation of this compound would allow researchers to:

Observe the flexibility of the cyclopropane ring and the rotation of the three carboxylic acid groups.

Study how the molecule interacts with water molecules, including the formation and breaking of hydrogen bonds.

Analyze the conformational equilibrium in a dynamic, solvated environment, which can complement the static picture provided by quantum chemical calculations. nih.govchemrxiv.org

Investigate aggregation and dimerization processes in solution, which are common for carboxylic acids. acs.org

MD simulations thus offer a bridge between the static, gas-phase picture from quantum mechanics and the dynamic reality of molecules in a condensed phase.

In Silico Studies for Structure-Activity Relationship Prediction and Ligand Design

In silico studies use computer simulations to predict the interaction of molecules with biological targets, playing a vital role in modern drug discovery and materials science. A key area is the prediction of Quantitative Structure-Activity Relationships (QSAR), which correlate variations in the chemical structure of a compound with changes in its biological activity.

The cyclopropane scaffold is a "bioisostere" of other chemical groups and is found in numerous pharmacologically active compounds. Its rigid structure can help to lock a molecule into a specific conformation that is favorable for binding to a biological target, such as an enzyme or receptor. While this compound itself may not have established biological targets, its derivatives and related cyclopropane-containing acids are subjects of such studies.

For example, in silico techniques like molecular docking have been used to investigate how cyclopropane dicarboxylic acid analogues bind to and inhibit enzymes. These studies provide insights into the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein's active site, thereby explaining the basis of its inhibitory activity. This knowledge is then used to predict how modifications to the molecular structure would affect binding affinity, guiding the rational design of new, more potent, and selective ligands.

Biological and Biochemical Research Applications

Enzyme Inhibition Studies

The rigid structure of the cyclopropane (B1198618) ring allows its derivatives to act as potent and specific inhibitors of various enzymes. They can function as transition-state analogs or mechanism-based inactivators, providing valuable tools for studying enzyme mechanisms and designing new therapeutic agents.

Inhibition of Ketol-Acid Reductoisomerase (KARI) by Cyclopropane-1,1-dicarboxylate Derivatives

Ketol-acid reductoisomerase (KARI) is a crucial enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine). Since this pathway is essential for plants and microorganisms but absent in animals, KARI is an attractive target for the development of herbicides and antimicrobial agents. researchgate.netcreative-biolabs.com

Cyclopropane-1,1-dicarboxylate (CPD) has been identified as a potent, slow-, and tight-binding inhibitor of KARI. uq.edu.auresearchgate.net It is believed to act as a transition state analog, mimicking an intermediate in the enzyme-catalyzed alkyl migration step. researchgate.netresearchgate.net The inhibition is time-dependent, indicating a slow formation and dissociation of the enzyme-inhibitor complex. uq.edu.auresearchgate.net Studies on KARI from various organisms, including rice, Mycobacterium tuberculosis, and Campylobacter jejuni, have demonstrated the inhibitory effects of CPD. researchgate.netuq.edu.aunih.gov

| Organism | Inhibition Constant (Ki) | Inhibition Type | Reference |

|---|---|---|---|

| Rice (Oryza sativa) | 90 nM | Slow-, tight-binding | uq.edu.auresearchgate.net |

| Mycobacterium tuberculosis (MtKARI) | 3.03 µM | Reversible | researchgate.netnih.gov |

| Campylobacter jejuni (CjKARI) | 0.59 µM | Reversible | researchgate.netnih.gov |

| Staphylococcus aureus (SaKARI) | 2.73 µM | Competitive | researchgate.net |

Interaction with O-Acetylserine Sulfhydrylase (OASS)

O-Acetylserine sulfhydrylase (OASS) is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that catalyzes the final step in cysteine biosynthesis in bacteria and plants. Its absence in mammals makes it a promising target for novel antibiotics. rsc.orgtandfonline.com Cyclopropane carboxylic acid derivatives have been developed as potent inhibitors of OASS. rsc.orgnih.govnih.gov

These inhibitors, designed based on the structural motifs of known peptide inhibitors, have shown high affinity for the enzyme, with dissociation constants in the low micromolar to nanomolar range. rsc.orgnih.gov Biophysical techniques such as saturation transfer difference NMR (STD-NMR) and fluorimetric methods have been used to characterize the binding of these cyclopropane derivatives to OASS, confirming their interaction with the enzyme's active site. tandfonline.com The development of these inhibitors provides a proof of principle for targeting OASS to develop new antimicrobial adjuvants. nih.govacs.org

Modulation of Ethylene (B1197577) Biosynthesis Pathways by Cyclopropane Carboxylic Acid Derivatives

Ethylene is a key plant hormone that regulates a wide range of developmental processes, including fruit ripening, senescence, and stress responses. kuleuven.befrontiersin.org The biosynthesis of ethylene involves the conversion of S-adenosyl-L-methionine (SAM) to 1-aminocyclopropane-1-carboxylic acid (ACC) by ACC synthase (ACS), followed by the oxidation of ACC to ethylene by ACC oxidase (ACO). frontiersin.orgnih.gov

Several cyclopropane carboxylic acid derivatives, which are structural analogs of ACC, have been shown to modulate ethylene biosynthesis by inhibiting ACC oxidase. ffhdj.comnih.govresearchgate.net Compounds like cyclopropane-1,1-dicarboxylic acid (CDA) and trans-2-phenylcyclopropane-1-carboxylic acid (PCCA) have demonstrated inhibitory effects on ethylene production in various plant tissues. nih.govresearchgate.netresearchgate.net The inhibitory activity is dependent on the specific substitutions on the cyclopropane ring, highlighting the structure-activity relationship. nih.gov Other derivatives, such as cyclopropanecarboxylic acid and 2-methylcyclopropanecarboxylic acid, can also act as competitive inhibitors or substrate mimics of ACO. nih.gov

Mechanisms of Enzymatic Inactivation by Cyclopropane Moieties

The high ring strain of the cyclopropane group makes it susceptible to ring-opening reactions, a property that has been exploited in the design of mechanism-based enzyme inactivators. nih.gov These inhibitors are converted into reactive species by the target enzyme, which then covalently modify the enzyme's active site, leading to irreversible inactivation.

The mechanism of inactivation often involves the generation of a reactive intermediate, such as a carbocation or a radical, following the enzymatic processing of the cyclopropane-containing substrate. nih.gov For example, in P450-catalyzed reactions, a reactive iron carbenoid species formed from a cyclopropane derivative can lead to modification of the heme prosthetic group and protein side chains, causing irreversible activity loss. nih.gov In another example, the inactivation of ACC deaminase involves the nucleophilic attack by an active site residue on the cyclopropane ring, leading to its opening and the formation of α-ketobutyrate and ammonia. utexas.edu Understanding these inactivation mechanisms is crucial for the rational design of potent and specific enzyme inhibitors and for assessing the potential of the cyclopropane group as a general mechanistic probe.

Role as Biochemical Intermediates and Metabolic Pathway Probes

Cyclopropane-containing molecules serve as important intermediates in various biosynthetic pathways and have been utilized as probes to study metabolic processes. unl.pt The unique chemical properties of the cyclopropane ring allow these compounds to participate in specific enzymatic reactions and to be traced through metabolic pathways.

In the biosynthesis of many natural products, the cyclopropane ring is formed through enzymatic reactions involving carbocationic, carbanionic, or radical intermediates. nih.govnih.gov For instance, the formation of 1-aminocyclopropane-1-carboxylate (ACC), the precursor to ethylene, proceeds through an intramolecular SN2 reaction involving a carbanionic intermediate. nih.gov Cyclopropane-containing fatty acids are also found in nature, and their biosynthesis has been studied using labeled precursors. portlandpress.com

The metabolism of cyclopropanecarboxylic acid has been investigated in various organisms. In some fungi, its metabolism is linked to carnitine, highlighting a novel role for this compound. nih.gov In mammalian tissues, cyclopropanecarboxylic acid can be incorporated into long-chain fatty acids, suggesting that it can enter and be processed by fatty acid metabolic pathways. portlandpress.comnih.gov These studies demonstrate the utility of cyclopropane derivatives as probes to investigate the mechanisms and pathways of metabolism.

Cyclopropane-1,1,2-tricarboxylic Acid as a Building Block in Complex Molecule Synthesis

The rigid and stereochemically defined structure of cyclopropane derivatives, including this compound, makes them valuable building blocks in the synthesis of complex molecules and natural products. unl.ptresearchgate.net The cyclopropane ring can serve as a scaffold to control the spatial arrangement of functional groups, which is crucial for biological activity.

Chemoenzymatic strategies, which combine enzymatic and chemical steps, have been developed for the synthesis and diversification of chiral cyclopropane scaffolds. rochester.edu Engineered enzymes can catalyze cyclopropanation reactions with high diastereoselectivity and enantioselectivity, providing access to a wide range of chiral cyclopropane building blocks. nih.gov These building blocks can then be further modified through chemical reactions to generate diverse libraries of compounds for drug discovery and other applications. The use of cyclopropane synthases in biocatalysis also offers a promising approach for the environmentally friendly synthesis of cyclopropane-containing molecules. acs.org Furthermore, catalytic enantioselective ring-opening reactions of cyclopropanes provide a powerful method for the synthesis of enantioenriched γ-aminobutyric acid (GABA) derivatives and other valuable chiral compounds. scispace.comresearchgate.net Recent advances in C-H activation have also enabled the skeletal reorganization of cyclopropane carboxylic acid derivatives to create novel oxabicyclic scaffolds found in bioactive compounds. chemrxiv.org

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural and Vibrational Assignment

Spectroscopy is a cornerstone in the chemical identification of cyclopropane-1,1,2-tricarboxylic acid, providing detailed information about its molecular structure, connectivity, and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for determining the structure of organic molecules. For this compound, ¹H NMR provides specific information about the arrangement and connectivity of the protons on the cyclopropane (B1198618) ring.

Detailed ¹H NMR analysis in deuterium (B1214612) oxide (D₂O) reveals the presence of three distinct cyclopropyl (B3062369) protons, each appearing as a doublet-of-doublets due to spin-spin coupling with its neighbors. lookchem.com This splitting pattern is characteristic of the rigid, stereochemically defined nature of the cyclopropane ring. The specific chemical shifts (δ) and coupling constants (J) are instrumental in assigning the relative positions of the protons on the substituted ring. lookchem.com

Table 1: ¹H NMR Spectroscopic Data for this compound in D₂O

| Proton Assignment | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) | Multiplicity |

|---|---|---|---|

| Hₐ | 2.40 | 8.2 and 6.6 | doublet-of-doublets |

| Hₑ | 1.70 | 6.2 and 4.8 | doublet-of-doublets |

| Hₑ | 1.56 | 8.4 and 4.8 | doublet-of-doublets |

Data sourced from Taoana et al. (2004). lookchem.com

While detailed experimental ¹³C NMR data for this compound is not extensively reported in the reviewed literature, the spectrum is expected to show distinct signals for the three carboxylic acid carbons and the three carbons of the cyclopropane ring.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a fingerprint of the functional groups present. The IR spectrum of this compound is characterized by absorptions corresponding to its carboxylic acid groups and the cyclopropane ring. lookchem.com

Key features include a broad absorption band for the O-H stretching of the carboxylic acid groups, typically found around 3300 cm⁻¹. lookchem.com The carbonyl (C=O) stretching vibrations of the three carboxylic groups give rise to strong absorption bands around 1700 cm⁻¹. lookchem.com The spectrum also displays bands for C-O stretching at approximately 1100 cm⁻¹, O-H deformation at about 600 cm⁻¹, and a characteristic "ring breathing" vibration for the cyclopropane moiety near 950 cm⁻¹. lookchem.com

Table 2: Key Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Assignment |

|---|---|

| ~3300 | O-H stretching (carboxylic acid) |

| ~1700 | C=O stretching (carboxylic acid) |

| ~1100 | C-O stretching |

| ~950 | Ring breathing |

| ~600 | O-H deformation |

Data sourced from Taoana et al. (2004). lookchem.com

Mass spectrometry (MS) is an analytical technique that ionizes molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and elemental composition of a compound.

The analysis of this compound by MS has shown a strong dependence on the ionization technique used. lookchem.com Attempts to use positive-ion mode Fast Atom Bombardment (FAB) mass spectrometry have been unsuccessful in producing meaningful data. lookchem.com However, analysis using negative-ion mode FAB-MS is effective. In this mode, the spectrum shows a prominent molecular ion peak at m/z 173.1, which corresponds to the deprotonated molecule [(M-H)⁻]. lookchem.com The calculated exact mass for the C₆H₅O₆⁻ ion is 173.1060, confirming the compound's elemental composition. lookchem.com The absence of other significant peaks in the negative-ion spectrum suggests that the deprotonated molecule is relatively stable under these conditions. lookchem.com

In contrast, earlier studies using positive-mode electron ionization (EI) at 15 eV did not detect the molecular ion but observed fragment ions corresponding to the neutral loss of hydroxyl (OH), water (H₂O), and carbon dioxide (CO₂) moieties. lookchem.com

Table 3: Mass Spectrometry Data for this compound

| Ionization Mode | Observed Ion | m/z Ratio | Interpretation |

|---|---|---|---|

| Negative-ion FAB | [M-H]⁻ | 173.1 | Deprotonated molecular ion |

| Positive-ion EI (15 eV) | [M-OH]⁺, [M-H₂O]⁺, [M-CO₂]⁺ | Not Reported | Fragment ions (molecular ion not observed) |

Data sourced from Taoana et al. (2004). lookchem.com

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification, often in tandem with mass spectrometry.

Gas chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. Due to its high polarity and low volatility stemming from the three carboxylic acid groups, this compound is not suitable for direct analysis by GC. Analysis of similar di- and tricarboxylic acids by GC-MS consistently requires a chemical derivatization step to increase volatility and thermal stability.

Common derivatization strategies for carboxylic acids include silylation, which converts the acidic protons to trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, or esterification to form methyl or ethyl esters. These derivatives are significantly more volatile and less polar, allowing them to be analyzed by GC-MS. For example, the fragmentation of TMS- and TBDMS-derivatized tricarboxylic acids like citric acid has been studied to understand their behavior upon electron ionization, which typically involves cleavage of the carboxyl groups. nih.gov

Liquid chromatography-mass spectrometry (LC-MS) is a highly suitable technique for the analysis of polar, non-volatile compounds like this compound. It separates compounds in the liquid phase before their detection by a mass spectrometer.

Direct analysis of small, polar carboxylic acids using standard reversed-phase LC columns can be challenging due to poor retention. Methodologies developed for similar compounds, such as intermediates of the tricarboxylic acid (TCA) cycle, often employ ion-pair chromatography. This involves adding an ion-pairing reagent to the mobile phase, which interacts with the analyte to increase its retention on the nonpolar stationary phase. nih.gov Alternatively, hydrophilic interaction liquid chromatography (HILIC) can be used.

For enhanced sensitivity and chromatographic performance, derivatization can also be employed prior to LC-MS analysis. Converting the carboxylic acid groups into less polar derivatives can improve retention on reversed-phase columns and may enhance ionization efficiency in the mass spectrometer source. researchgate.net Detection is typically achieved using electrospray ionization (ESI) in negative ion mode, which is highly sensitive for deprotonated carboxylic acids, coupled with a tandem mass spectrometer (MS/MS) for high selectivity and accurate quantification. nih.govnih.gov

Thermal Analysis for Stability and Decomposition Pathways

Thermal analysis techniques are crucial for determining the stability and decomposition behavior of chemical compounds. wikipedia.org Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are primary methods used to study the physicochemical properties of materials as a function of temperature. wikipedia.orgunca.edu

In the case of this compound, thermal analysis reveals a multi-step decomposition process. lookchem.com The compound's stability is significantly influenced by the presence of water molecules, forming a hydrated crystal structure (C₆H₆O₆·3.5 H₂O). lookchem.com

The decomposition pathway, as determined by TGA and DSC, occurs in three main stages:

Dehydration: The initial mass loss is attributed to the removal of both non-bound and bound water molecules. An initial loss of about 3.2% of the total mass occurs between 26°C and 87°C, corresponding to unbound water. This is followed by a more significant mass loss of 27% between 87°C and 179°C, which corresponds to the release of three and a half molecules of bound water. This dehydration step is marked by an endothermic peak in the DSC curve. lookchem.com

Decarboxylation: The second stage, occurring between 179°C and 250°C, is the primary decomposition of the anhydrous this compound. lookchem.com This step involves a mass loss of approximately 37%, which is consistent with the calculated loss of two carbon dioxide (CO₂) molecules from the decarboxylation of two of the carboxylic acid groups. lookchem.com This is a common thermal event for dicarboxylic acids when heated above 150°C. lookchem.com The absence of a sharp, defined endothermic peak in the DSC curve for this stage suggests that decomposition occurs without a clear fusion (melting) process. lookchem.com

Final Degradation: The final stage of decomposition continues up to 580°C, at which point the sample is completely degraded. lookchem.com

The reported melting points for this compound in historical literature (184°C, 185–186°C, and 195°C) are likely indicative of its decomposition temperature rather than a true melting point, as supported by these thermal analysis findings. lookchem.com

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Associated Event |

|---|---|---|---|

| Step 1a (Unbound Water) | 26 - 87 | 3.2 | Loss of non-bound water |

| Step 1b (Bound Water) | 87 - 179 | 27.0 | Dehydration of 3.5 H₂O |

| Step 2 (Decarboxylation) | 179 - 250 | 37.0 | Loss of two CO₂ molecules |

| Step 3 (Final Degradation) | 250 - 580 | - | Complete decomposition of the remaining structure |

Specialized Techniques for Molecular Interaction Studies

Saturation Transfer Difference Nuclear Magnetic Resonance (STD NMR) is a powerful ligand-based NMR technique for investigating the binding of small molecules (ligands) to large receptor molecules, such as proteins, in solution. glycopedia.eunih.gov The method is based on the nuclear Overhauser effect (NOE) and allows for the identification of which parts of a ligand are in close contact with the receptor, a concept known as epitope mapping. nih.govd-nb.info

The experiment works by selectively irradiating (saturating) protons of the large receptor molecule. glycopedia.eu This saturation is transferred through the protein via a process called spin diffusion and subsequently to the protons of any bound ligand. glycopedia.euichorlifesciences.com When the ligand dissociates from the receptor, it carries this "memory" of saturation back into the bulk solution. glycopedia.eu By subtracting a spectrum recorded without protein saturation (off-resonance) from the spectrum with saturation (on-resonance), a difference spectrum is obtained. d-nb.info This STD spectrum exclusively shows signals from the protons of the ligand that were in close proximity to the protein, effectively filtering out non-binding molecules. glycopedia.eud-nb.info The intensity of the STD signals for different ligand protons correlates with their proximity to the receptor surface, allowing for detailed mapping of the binding interface. nih.gov

While specific STD NMR studies on this compound were not found, the technique has been successfully applied to the closely related Cyclopropane-1,2-dicarboxylic acids to characterize their interaction with O-acetylserine sulfhydrylase (OASS) enzymes. nih.gov In that research, STD-NMR was used to gain insights into the binding mode of these small molecules to both OASS-A and OASS-B isoforms, demonstrating the utility of this technique for studying the molecular interactions of cyclopropane-based ligands. nih.gov This application highlights the potential of STD NMR to elucidate how this compound or its derivatives might interact with biological targets. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor, typically a protein). biointerfaceresearch.com This method involves sampling a vast number of possible conformations of the ligand within the binding site of the protein and scoring them based on a function that approximates the free energy of binding. biointerfaceresearch.comphyschemres.org The results provide valuable insights into ligand-protein interactions, identifying key amino acid residues involved in the binding and predicting the strength of the interaction, often expressed as a binding energy score. physchemres.orgjocpr.com

Molecular docking studies have been employed to investigate the interaction of cyclopropane carboxylic acid derivatives with various protein targets. For instance, docking analyses were performed to model the interaction between cyclopropane carboxylic acid derivatives and collagenase, a matrix metalloproteinase, to assess their potential as inhibitors. researchgate.net Similarly, molecular docking simulations were used to support the mode of action for Cyclopropane-1,1-dicarboxylic acid analogues as inhibitors of ketol-acid reductoisomerase (KARI), an enzyme in the branched-chain amino acid pathway of plants. nih.gov These studies demonstrate that the rigid cyclopropane scaffold is a viable structure for computational analysis to understand and predict binding modes. researchgate.netnih.gov

Although specific molecular docking research focusing solely on this compound is not detailed in the available literature, these examples with structurally similar compounds confirm the applicability of the technique. A molecular docking study of this compound would likely involve preparing a 3D structure of the molecule and docking it into the active site of a target protein to predict its binding conformation, affinity, and specific molecular interactions (such as hydrogen bonds and hydrophobic contacts) with the protein's amino acid residues.

Q & A

Q. What are the established methods for synthesizing cyclopropane-1,1,2-tricarboxylic acid, and how do reaction conditions influence yield?

this compound can be synthesized via ester hydrolysis of diethyl cyclopropane-1,1-dicarboxylate derivatives followed by controlled decarboxylation. Alternative routes include hypobromite-mediated cyclization of γ-chlorobutyronitrile precursors. Key factors include temperature control (e.g., maintaining 70–80°C during ester hydrolysis) and pH adjustment to minimize side reactions like over-decarboxylation. Purification often involves recrystallization from methanol, yielding ~97% purity .

Q. How is the molecular structure of this compound validated experimentally?

X-ray diffraction (XRD) is the gold standard for structural confirmation, resolving bond angles (e.g., strained cyclopropane C-C-C ~60°) and carboxylate group orientations. Complementary techniques include H/C NMR for assigning proton environments (e.g., cyclopropane ring protons at δ 1.2–1.8 ppm) and carboxylate carbons at δ 170–175 ppm. IR spectroscopy identifies carboxylic acid O-H stretches (~2500–3000 cm) and C=O vibrations (~1700 cm) .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

Reverse-phase HPLC coupled with electrospray tandem mass spectrometry (HPLC-ESI-MS/MS) provides high sensitivity (detection limits ~0.1 ng/mL). Mobile phases typically use methanol/water with 0.1% formic acid, and calibration curves are validated against internal standards like deuterated analogs. Sample preparation involves acid precipitation of proteins followed by solid-phase extraction .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported pKa values for this compound?

Discrepancies in pKa values (e.g., 1.82 and 5.43 for the first two carboxyl groups) arise from solvent polarity and ionic strength variations. To standardize measurements, use potentiometric titration in aqueous buffers (e.g., 0.1 M KCl) at 25°C. Computational modeling (DFT or MD simulations) can further validate protonation states by comparing calculated vs. experimental C NMR shifts .

Q. What strategies mitigate instability issues during storage or reaction conditions?

The compound’s thermal instability requires storage at –20°C under inert atmosphere (argon). During synthesis, avoid prolonged heating above 100°C to prevent decarboxylation. For aqueous solutions, adjust pH to 4–6 and use antioxidants (e.g., BHT) to suppress radical-mediated degradation. Decomposition products (e.g., CO, cyclopropane derivatives) should be monitored via headspace GC-MS .

Q. How does this compound participate in diastereoselective reactions?

The strained cyclopropane ring enables unique reactivity, such as [3+2] cycloadditions with nitrones to form pyrroloindole derivatives. Diastereoselectivity (>90% de) is achieved using chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Rh(II)-carboxylate complexes). Stereochemical outcomes are analyzed via NOESY NMR or X-ray crystallography .

Q. What computational approaches predict the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) model transition states for ring-opening reactions, predicting regioselectivity in nucleophilic attacks. Molecular dynamics (MD) simulations in explicit solvent (e.g., water, DMSO) assess solvation effects on carboxylate group ionization. Thermochemical data (ΔrG°, ΔrH°) from NIST databases validate computational models .

Q. How can researchers address contradictory solubility data in polar vs. nonpolar solvents?

Solubility inconsistencies (e.g., 1 g/10 mL in methanol vs. <0.1 g/mL in hexane) are resolved by measuring under standardized conditions (25°C, sonication for 30 min). Hansen solubility parameters (HSPs) guide solvent selection: high δH (hydrogen bonding) solvents like methanol enhance solubility. For low-polarity applications, derivatization (e.g., methyl esters) improves compatibility .

Q. What methodologies optimize the synthesis of bioactive analogs targeting enzyme inhibition?

Structure-activity relationship (SAR) studies involve replacing carboxyl groups with bioisosteres (e.g., tetrazoles) or introducing heterocyclic moieties (thiadiazoles, triazoles) via POCl-mediated cyclization. Inhibitor potency (e.g., against sphingosine kinase-1) is assayed using fluorescence-based enzymatic assays (IC values <10 nM). Molecular docking (AutoDock Vina) predicts binding modes to active sites .

Q. How does this compound compare to other tricarboxylic acids in metabolic pathway studies?

Unlike citric acid (TCA cycle intermediate), this compound is not metabolized via canonical pathways but may act as a competitive inhibitor of aconitase. Isotopic labeling (e.g., C-carboxyl groups) tracks uptake in cell cultures, while H NMR metabolomics identifies perturbation in succinate/fumarate levels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.